![molecular formula C17H16FN3O5S B2930316 ethyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate CAS No. 1251632-10-6](/img/structure/B2930316.png)
ethyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a pyridothiadiazine group, and an acetate group . The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The fluorophenyl group is likely to be planar due to the sp2 hybridization of the carbon atoms, while the pyridothiadiazine group is likely to have a more three-dimensional structure .Chemical Reactions Analysis
This compound is likely to undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the fluorine atom in the fluorophenyl group could be replaced by other groups in a nucleophilic aromatic substitution reaction . The pyridothiadiazine group could also undergo various reactions, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, which could affect its solubility and its ability to cross biological membranes .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of new chemical compounds, including ethyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate, involve a variety of analytical techniques to confirm their structures. Techniques such as NMR, Raman, and infrared spectroscopy are employed to elucidate the molecular structure of these compounds. An efficient process for the preparation of a new derivative using the S-arylation method has been described, showcasing the compound's potential in the development of novel therapeutic agents (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, Alqahtani, 2021).
Biological Evaluation
The biological evaluation of these compounds has shown promising results, particularly in the context of anticancer activities. The compound exhibited potent cytotoxic activity against several human cancer cell lines, including cervical, lung adenocarcinoma, and triple negative breast cancer cells. These findings are significant, as they demonstrate the compound's potential as an effective anti-cancer agent, with potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases (Riadi et al., 2021).
Future Directions
properties
IUPAC Name |
ethyl 2-[4-(4-fluoro-3-methylphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O5S/c1-3-26-15(22)10-20-17(23)21(12-6-7-13(18)11(2)9-12)16-14(27(20,24)25)5-4-8-19-16/h4-9H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPHJBDWTVLSIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N(C2=C(S1(=O)=O)C=CC=N2)C3=CC(=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate |
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